molecular formula C6H4F2IN B2362556 2,5-Difluoro-4-iodoaniline CAS No. 155906-13-1

2,5-Difluoro-4-iodoaniline

Cat. No. B2362556
Key on ui cas rn: 155906-13-1
M. Wt: 255.006
InChI Key: DQTJNHXTFILGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05356558

Procedure details

2,5-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. A mixed solution of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the mixed solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilled off chloroform therefrom. The residue was distilled under reduced pressure (b.p. 130° to 140° C./20 mmHg), and then recrystallized from methanol, to give 4-iodo-2,5-difluoroaniline (50 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].N1C=CC=CC=1.[I:16]Cl.O>C(O)(=O)C>[I:16][C:7]1[C:6]([F:9])=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ICl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixed solution was further stirred at 70° to 80° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
by washing with water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crystals were dissolved in chloroform
WASH
Type
WASH
Details
washed with water twice
DISTILLATION
Type
DISTILLATION
Details
by distilled off chloroform
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (b.p. 130° to 140° C./20 mmHg)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.